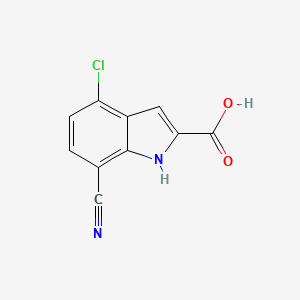
3-(3,4-Dimethylcyclohexyl)piperidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3,4-Dimethylcyclohexyl)piperidine is an organic compound that belongs to the class of piperidines, which are nitrogen-containing heterocycles. Piperidines are known for their significant roles in medicinal chemistry, synthetic chemistry, and bio-organic chemistry due to their versatile biological activities . The molecular formula of this compound is C13H25N, and it is characterized by a piperidine ring substituted with a 3,4-dimethylcyclohexyl group .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of piperidine derivatives, including 3-(3,4-Dimethylcyclohexyl)piperidine, can be achieved through various methods. One common approach involves the N-heterocyclization of primary amines with diols catalyzed by a Cp*Ir complex . Another method includes the one-pot preparation of cyclic amines via efficient chlorination of amino alcohols using thionyl chloride (SOCl2), which avoids the need for classical N-protection/O-activation/cyclization/deprotection sequences . Additionally, microwave irradiation can be used for the cyclocondensation of alkyl dihalides and primary amines in an alkaline aqueous medium .
Industrial Production Methods
Industrial production of piperidine derivatives often involves continuous flow reactions, which provide various enantioenriched α-substituted piperidines in good yields and high diastereoselectivities . These methods are scalable and efficient, making them suitable for large-scale production.
化学反応の分析
Types of Reactions
3-(3,4-Dimethylcyclohexyl)piperidine undergoes several types of chemical reactions, including:
Oxidation: Piperidine derivatives can be oxidized to form piperidinones.
Reduction: Reduction reactions can convert piperidinones back to piperidines.
Substitution: Substitution reactions, such as nucleophilic substitution, can introduce various functional groups onto the piperidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include substituted piperidines, piperidinones, and various functionalized piperidine derivatives .
科学的研究の応用
3-(3,4-Dimethylcyclohexyl)piperidine and its derivatives have a wide range of applications in scientific research:
Chemistry: Used as building blocks in the synthesis of complex organic molecules.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
作用機序
The mechanism of action of 3-(3,4-Dimethylcyclohexyl)piperidine involves its interaction with specific molecular targets and pathways. Piperidine derivatives are known to modulate various signaling pathways, including the NF-κB, PI3K/Akt, and MAPK pathways . These interactions can lead to a range of physiological effects, such as anti-inflammatory, antioxidant, and anticancer activities .
類似化合物との比較
Similar Compounds
Piperidine: The parent compound, a six-membered ring containing one nitrogen atom.
Pyridine: A six-membered aromatic ring with one nitrogen atom, structurally similar but with different chemical properties.
Dihydropyridine: A partially saturated derivative of pyridine, often used in medicinal chemistry.
Uniqueness
3-(3,4-Dimethylcyclohexyl)piperidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 3,4-dimethylcyclohexyl group enhances its lipophilicity and may influence its interaction with biological targets .
特性
分子式 |
C13H25N |
|---|---|
分子量 |
195.34 g/mol |
IUPAC名 |
3-(3,4-dimethylcyclohexyl)piperidine |
InChI |
InChI=1S/C13H25N/c1-10-5-6-12(8-11(10)2)13-4-3-7-14-9-13/h10-14H,3-9H2,1-2H3 |
InChIキー |
YYCBVHNPUWYSFA-UHFFFAOYSA-N |
正規SMILES |
CC1CCC(CC1C)C2CCCNC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


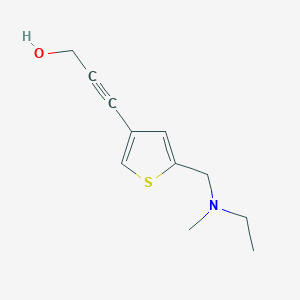
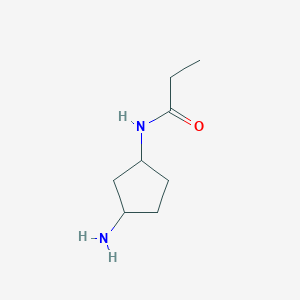
![(1R)-1-[3-methoxy-4-(2-methoxyethoxy)phenyl]ethan-1-ol](/img/structure/B13178316.png)
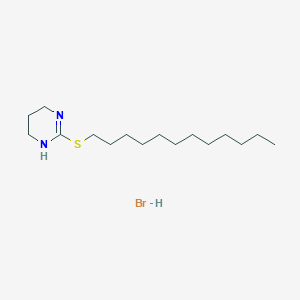
![6-Phenyl-3,4,5,12-tetraazatricyclo[7.2.1.0,3,7]dodeca-4,6-diene](/img/structure/B13178326.png)
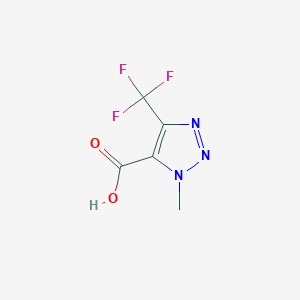
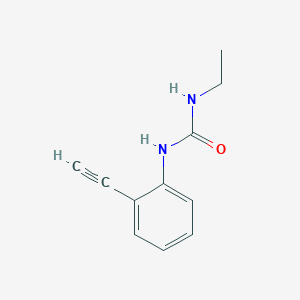
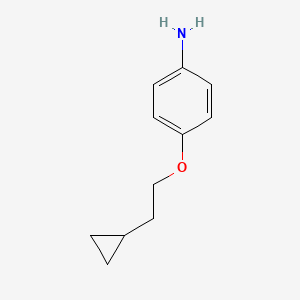
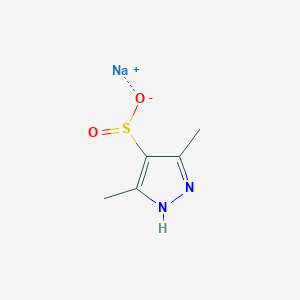

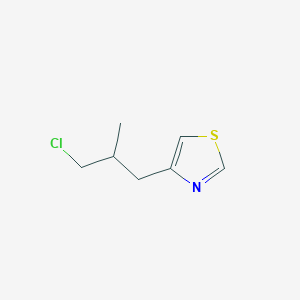
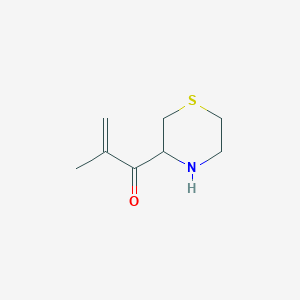
![1-[3-(3,5-Dimethylisoxazol-4-yl)propanoyl]piperazine](/img/structure/B13178361.png)
